1-[1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethan-1-one
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Overview
Description
Minimum activity: > 150 I.U./mg. Glycosaminoglycan that behaves as an anticoagulant. Binds with high affinity to antithrombin III (AT-III).
Scientific Research Applications
Environmental Exposure and Metabolism
- A study focused on the environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children, highlighting the importance of understanding exposure to chemicals for public health policy development (Babina et al., 2012).
- Research on the metabolism, excretion, and pharmacokinetics of INCB018424, a selective inhibitor of Janus tyrosine kinase1/2, in humans, providing insights into how complex compounds are metabolized and excreted in the human body (Shilling et al., 2010).
Toxicity Studies
- A study on severe poisoning from a novel substituted amphetamine, offering an understanding of the toxicological profiles of synthetic compounds and their potential effects on human health (Hieger et al., 2015).
- Research on surfactant toxicity in a case of herbicide intoxication, which might provide parallels to studying the toxicological effects of other complex chemical compounds (Hwang et al., 2015).
Analytical and Bioanalytical Chemistry
- A paper on the quantification of urinary conjugates of bisphenol A and other phenolic compounds in humans, showcasing methodologies that can be used to trace and quantify exposure to various chemicals (Ye et al., 2005).
Properties
Molecular Formula |
C20H23N3O4 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
1-[1-(3-methoxypropyl)-2,5-dimethylpyrrol-3-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanone |
InChI |
InChI=1S/C20H23N3O4/c1-14-11-18(15(2)23(14)9-4-10-25-3)19(24)12-26-17-7-5-16(6-8-17)20-22-21-13-27-20/h5-8,11,13H,4,9-10,12H2,1-3H3 |
InChI Key |
HXMAUUIDNLBJFD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1CCCOC)C)C(=O)COC2=CC=C(C=C2)C3=NN=CO3 |
Canonical SMILES |
CC1=CC(=C(N1CCCOC)C)C(=O)COC2=CC=C(C=C2)C3=NN=CO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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